2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide
Description
Properties
IUPAC Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-7-16-11-24-21-18(20(16)31-8-2)22(29)27(23(30)26(21)6)12-17(28)25-19-14(4)9-13(3)10-15(19)5/h9-11H,7-8,12H2,1-6H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQCWVFOSUZCCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide typically involves multi-step organic reactionsThe final step involves the acylation of the pyrido[2,3-d]pyrimidine derivative with mesitylacetamide under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Biological Activities
Research has indicated that compounds within the pyrido[2,3-d]pyrimidine family exhibit a range of biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of pyrido[2,3-d]pyrimidines can act as selective inhibitors of specific kinases involved in cancer cell proliferation. For instance, one study highlighted a derivative that demonstrated synergy with paclitaxel in treating triple-negative breast cancer by targeting monopolar spindle 1 (Mps1) kinase .
- Antimicrobial Properties :
- Enzyme Inhibition :
Case Studies
Several case studies have documented the effectiveness of pyrido[2,3-d]pyrimidine derivatives in clinical and preclinical settings:
Mechanism of Action
The mechanism of action of 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogues
Key Observations :
Compounds like N-isopropyl () and N,N-dimethyl () substituents reduce steric bulk, which may enhance solubility but decrease binding affinity to hydrophobic enzyme pockets.
Core Heterocycle: The dihydropyrido[2,3-d]pyrimidine core in the target compound offers a rigid, planar structure conducive to π-π stacking interactions, unlike simpler pyrimidine cores in analogues .
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods for N-(2-methoxyethyl) analogues (), involving nucleophilic substitution or condensation reactions.
- In contrast, thioether-containing analogues () require thiirane intermediates, introducing sulfur-based reactivity .
Pharmacological and Physicochemical Hypotheses
While explicit bioactivity data are absent in the evidence, structural trends suggest:
- Enzyme Inhibition : The dihydropyrido-pyrimidine core may mimic ATP-binding sites in kinases, similar to reported pyrimidine-based inhibitors .
- Metabolic Stability : Ethoxy and methyl groups may slow oxidative metabolism compared to hydroxylated analogues (e.g., ), which are prone to phase I oxidation .
Biological Activity
The compound 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide is a pyridopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyridopyrimidine core. Its molecular formula is , and it features multiple functional groups that may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar pyridopyrimidine structures exhibit significant anticancer properties. The biological evaluation of these compounds often reveals their ability to inhibit cell proliferation in various cancer cell lines. For instance, derivatives have shown effectiveness against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells through mechanisms involving apoptosis and cell cycle arrest .
| Cell Line | Inhibition (%) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 70% at 10 µM | Apoptosis induction |
| HepG2 (Liver) | 65% at 10 µM | Cell cycle arrest |
Antimicrobial Activity
Several studies have reported the antimicrobial properties of pyridopyrimidine derivatives. The compound has shown promising results against various bacterial strains, indicating potential as an antibacterial agent. In vitro tests demonstrated inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
Anti-inflammatory Effects
Research has also pointed to anti-inflammatory activities associated with similar compounds in the class. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, compounds have been shown to reduce levels of TNF-alpha and IL-6 in cell culture models .
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed based on structural activity relationship (SAR) studies:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Interaction with DNA : Some pyridopyrimidine derivatives exhibit the ability to intercalate with DNA, leading to disruptions in replication and transcription processes.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways, including those related to apoptosis and inflammation.
Case Studies
A notable case study involved a derivative of this compound tested for its anticancer properties in vivo. In a murine model of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to controls, alongside an increase in apoptotic markers within the tumor tissue .
Q & A
Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step protocols, including cyclization of pyrido[2,3-d]pyrimidine cores and subsequent functionalization. Key steps include:
- Cyclocondensation : Formation of the pyrimidine ring via condensation of ethyl acetoacetate derivatives with urea/thiourea analogs under acidic conditions .
- Acetamide Coupling : N-mesitylacetamide is introduced via nucleophilic substitution or amide bond formation, requiring anhydrous solvents (e.g., DMF) and catalysts like K₂CO₃ .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the product from byproducts. Methodological Tip : Monitor reactions using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and optimize temperature (60–80°C) to minimize side reactions .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Structural validation requires:
- ¹H/¹³C NMR : Assign signals for ethoxy (–OCH₂CH₃, δ 1.2–1.4 ppm), mesityl (aromatic protons δ 6.8–7.1 ppm), and pyridopyrimidine carbonyls (δ 165–170 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1667 cm⁻¹) and amide N–H bonds (~3468 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₄H₂₈N₄O₅) .
Q. What preliminary biological assays are recommended for initial activity screening?
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATP-depletion for kinase activity).
- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ determination) .
- Solubility Profiling : Use HPLC to measure logP and aqueous solubility, critical for in vivo studies .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve scalability while maintaining stereochemical integrity?
- Solvent Selection : Replace DMF with less toxic alternatives (e.g., acetonitrile) to enhance green chemistry metrics .
- Catalysis : Employ Pd-catalyzed cross-coupling for mesityl group introduction, reducing reaction time by 40% .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor intermediate formation and reduce batch variability .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., dihydropyrido protons δ 4.0–5.0 ppm) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .
Q. What strategies mitigate off-target effects in biological assays?
- Proteome-Wide Profiling : Use chemical proteomics to identify non-target protein interactions .
- Structural Analog Screening : Compare activity of derivatives (e.g., replacing mesityl with tolyl groups) to isolate pharmacophore contributions .
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to validate binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
